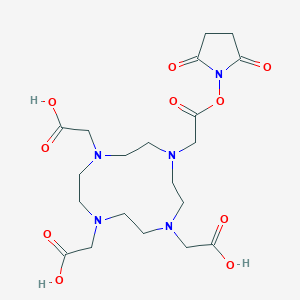

Tetraxetan N-hydroxysuccinimide

Descripción general

Descripción

Tetraxetan N-hydroxysuccinimide is a chemical compound . It’s often used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Synthesis Analysis

N-Hydroxysuccinimide (NHS) esters are the most important activated esters used in many different bioconjugation techniques . NHS, a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis, has been explored as an efficient and stable chemiluminescence coreactant .Molecular Structure Analysis

The molecular formula of Tetraxetan N-hydroxysuccinimide is C20H31N5O10 . The InChI is 1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) .Chemical Reactions Analysis

NHS, a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis, has been explored as an efficient and stable chemiluminescence coreactant .Physical And Chemical Properties Analysis

The molecular weight of Tetraxetan N-hydroxysuccinimide is 501.5 g/mol .Aplicaciones Científicas De Investigación

- For instance, researchers have successfully developed a trastuzumab-targeted 177Lu-labeled mesoporous Carbon@Silica nanostructure (DOTA@TRA/MC@Si) for HER2-positive breast cancer treatment .

- By conjugating DOTA-NHS ester to affibodies, researchers create imaging probes for PET, SPECT, and CT scans to detect tumors .

- This method allows sensitive detection and identification of peptides in complex biological samples .

- Labeled with appropriate radionuclides, DOTA-HSA can serve as a blood pool imaging agent or a carrier for targeted drug delivery .

- Radiolabeled antibodies can help visualize FAP-positive regions in tumors, aiding diagnosis and monitoring treatment response .

Radiopharmaceuticals for Cancer Imaging and Therapy

Affibody Labeling for Molecular Imaging

Lanthanide Labeling for Mass Spectrometry

Albumin Modification for Imaging and Therapy

Fibroblast Activation Protein (FAP)-Targeted Imaging

Nanoparticle-Based Therapeutics

Mecanismo De Acción

Target of Action

DOTA-NHS ester, also known as Tetraxetan N-hydroxysuccinimide, is primarily used as a linker for affibody molecules . Affibody molecules are small, robust proteins engineered to bind to a wide array of targets with high affinity. These targets can include various proteins expressed on the surface of cancer cells .

Mode of Action

The NHS ester moiety of DOTA-NHS ester reacts with primary amines on biomolecules, forming stable amide bonds . This allows the DOTA-NHS ester to covalently attach to its target, typically an affibody molecule . The DOTA part of the molecule can then form a stable complex with various metal ions, such as gadolinium, copper, and indium . This property is exploited in the development of radiopharmaceuticals for imaging and therapy .

Biochemical Pathways

Once DOTA-NHS ester is attached to an affibody molecule and complexed with a metal ion, it can be used to label radiotherapeutic agents or imaging probes . These labeled compounds can then be used to detect tumors in PET (Positron Emission Tomography), SPECT (Single Photon Emission Computed Tomography), and CT (Computed Tomography) scans . The exact biochemical pathways affected would depend on the specific affibody molecule and metal ion used.

Pharmacokinetics

The pharmacokinetics of DOTA-NHS ester would largely depend on the affibody molecule it is attached to and the specific application. It’s worth noting that dota-nhs ester exhibits certain stability and can maintain its structural and functional integrity over a wide ph range . This could potentially impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The primary result of DOTA-NHS ester action is the successful labeling of affibody molecules with radiotherapeutic agents or imaging probes . This enables the detection of tumors in various imaging modalities, such as PET, SPECT, and CT scans . The labeled affibody molecules can bind to their targets on cancer cells, allowing for the precise localization of tumors.

Action Environment

The action of DOTA-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester moiety . Furthermore, the presence of other biomolecules with primary amines could potentially interfere with the binding of DOTA-NHS ester to its intended affibody molecule target . Dota-nhs ester is designed to be stable and maintain its functionality across a wide range of conditions .

Safety and Hazards

Direcciones Futuras

The discovery of small molecules that target the extracellular domain of prostate-specific membrane antigen (PSMA) has led to advancements in diagnostic imaging and the development of precision radiopharmaceutical therapies . Lutetium Lu 177 vipivotide tetraxetan (PLUVICTO™, formerly known as 177 Lu-PSMA-617) is a radioligand therapeutic agent that is being developed by Advanced Accelerator Applications (a subsidiary of Novartis) for the treatment of PSMA-expressing metastatic prostate cancer .

Propiedades

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVWFLQICKPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraxetan N-hydroxysuccinimide | |

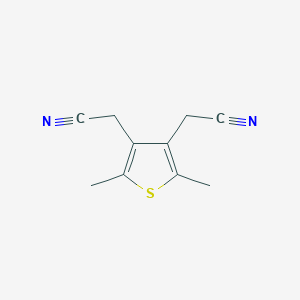

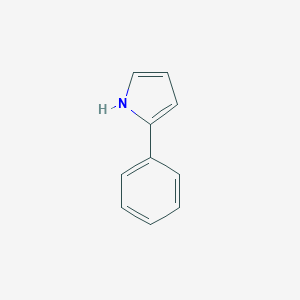

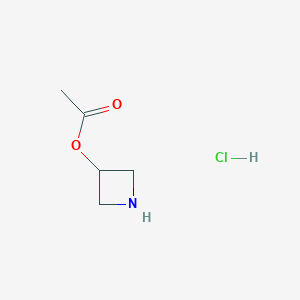

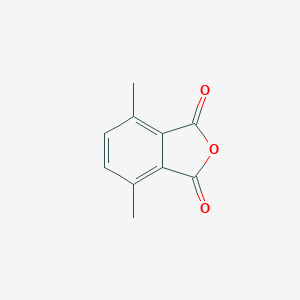

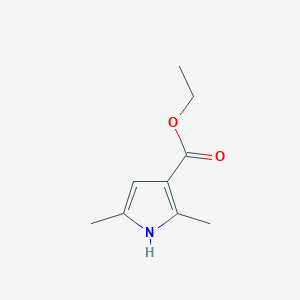

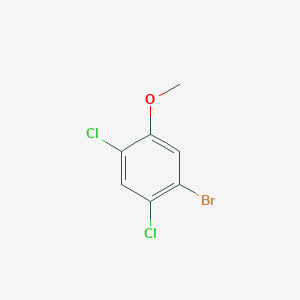

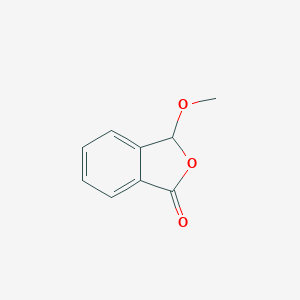

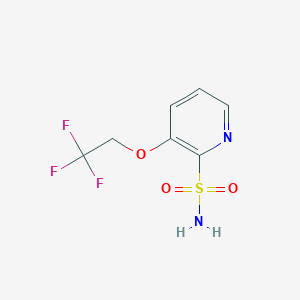

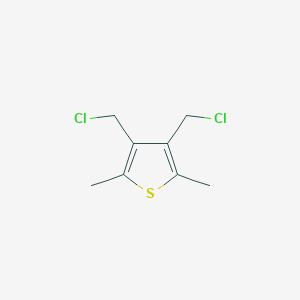

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.